molecular formula C21H22N8O2 B2736749 3-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one CAS No. 2309748-37-4

3-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2736749
CAS No.: 2309748-37-4
M. Wt: 418.461
InChI Key: HMQVVNLXYAJXHN-UHFFFAOYSA-N
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Description

The compound 3-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that features a quinazolinone core, a triazolopyridazine moiety, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the quinazolinone core, followed by the introduction of the triazolopyridazine moiety and the diazepane ring. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the quinazolinone core or the triazolopyridazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

3-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one: has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structure and biological activity.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmacology: Explored for its pharmacokinetic properties and potential therapeutic uses.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]phenol
  • 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives

Uniqueness

3-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one: stands out due to its unique combination of structural motifs, which confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3-[2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8O2/c1-15-23-24-18-7-8-19(25-29(15)18)26-9-4-10-27(12-11-26)20(30)13-28-14-22-17-6-3-2-5-16(17)21(28)31/h2-3,5-8,14H,4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQVVNLXYAJXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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